An In-Depth Technical Guide to the Physicochemical Properties of N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide
An In-Depth Technical Guide to the Physicochemical Properties of N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide
Abstract
This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of the novel heterocyclic compound, N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide. While specific experimental data for this exact molecule is not yet prevalent in public literature, this paper establishes a robust predictive analysis and outlines detailed, field-proven methodologies for its empirical determination. By leveraging data from structurally similar oxazole derivatives and foundational chemical principles, we project the key properties that govern its behavior in a research and drug development context. This guide is intended for researchers, medicinal chemists, and formulation scientists, offering both theoretical insights and practical, validated protocols for synthesis, purification, and analysis.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. It is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and synthetic molecules with a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The oxazole core's planar structure, electronic characteristics, and capacity for hydrogen bonding make it a versatile template for rational drug design.[3]
The specific compound of interest, N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide, combines this valuable core with an N-methylcarboxamide group. The amide functionality is one of the most prevalent groups in pharmaceuticals, contributing significantly to a molecule's stability, solubility, and ability to form strong hydrogen bonds with biological targets.[4][5] The interplay between the aromatic oxazole ring and the polar, hydrogen-bonding amide group dictates the compound's overall physicochemical profile, which in turn governs its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A thorough characterization of these properties is therefore a non-negotiable first step in evaluating its potential as a therapeutic agent.
Chemical Identity and Predicted Properties
A precise understanding of a molecule's structure and fundamental properties is the bedrock of all subsequent research. While awaiting empirical validation, we can predict a physicochemical profile for N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide based on its constituent functional groups and established chemical theory.
Molecular Structure:
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IUPAC Name: N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide
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Molecular Formula: C₁₂H₁₂N₂O₂
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Molecular Weight: 216.24 g/mol
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CAS Number: Not yet assigned in public databases.
Figure 1: Chemical Structure of N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide.
2.1 Predicted Physicochemical Profile
The following properties are projected based on the analysis of the chemical structure and data from analogous compounds. These predictions serve as initial hypotheses to be validated by the experimental protocols detailed in Section 4.0.
| Property | Predicted Value/Range | Rationale & Significance in Drug Development |
| Melting Point (°C) | 160 - 190 | The presence of a secondary amide allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point and a stable crystalline lattice. Purity and crystal packing will significantly influence the final value. |
| Aqueous Solubility | Low to Moderate | The phenyl group and methyl substituents contribute to lipophilicity, while the oxazole nitrogen and amide group enhance polarity and hydrogen bonding capacity. The net effect is likely limited aqueous solubility, a critical factor for oral bioavailability. |
| Lipophilicity (LogP) | 2.0 - 3.5 | The octanol-water partition coefficient (LogP) is expected to be in a range suitable for membrane permeability. The phenyl ring is the primary driver of lipophilicity, moderated by the polar amide and oxazole moieties. |
| pKa (Basic) | 0.5 - 2.0 | The oxazole nitrogen is weakly basic due to the delocalization of its lone pair within the aromatic system.[6] It is unlikely to be significantly protonated at physiological pH (7.4), which impacts its interaction with acidic cellular compartments. |
| pKa (Acidic) | 16 - 18 | The N-H proton of the secondary amide is very weakly acidic.[7] It will remain in its neutral form under all physiological conditions, acting primarily as a hydrogen bond donor. |
Synthetic Strategy: A Methodological Approach
The synthesis of 2,4,5-trisubstituted oxazoles is well-documented, with several robust methods available. For the target compound, a modified Robinson-Gabriel synthesis or a related cyclization approach would be a logical choice.[8][9] These methods involve the cyclodehydration of a 2-acylamino-ketone intermediate.
A plausible synthetic pathway would start from readily available materials such as benzamide and an appropriate α-keto ester derivative, followed by amidation.
This multi-step synthesis requires rigorous purification at each stage, typically involving column chromatography, to ensure the removal of reagents and byproducts. The identity and purity of the final product must be confirmed using the spectroscopic methods outlined below.
Essential Experimental Protocols
The trustworthiness of any physicochemical data rests entirely on the validity of the experimental protocols used to generate it. The following sections provide detailed, step-by-step methodologies for characterizing N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide.
4.1 Spectroscopic Characterization
Spectroscopy provides the unambiguous structural confirmation of a synthesized molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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¹H NMR Acquisition: Acquire a proton spectrum to identify all unique hydrogen environments. Expected signals would include aromatic protons (phenyl group), two distinct methyl singlets, and a broad singlet for the amide N-H proton (exchangeable with D₂O).
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¹³C NMR Acquisition: Acquire a carbon spectrum to confirm the number of unique carbon atoms, including characteristic signals for the carbonyl carbon (~160-170 ppm) and the oxazole ring carbons.
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2D NMR (COSY, HSQC): If necessary, run correlation experiments to confirm H-H and C-H connectivities, ensuring correct assignment of all signals.
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Infrared (IR) Spectroscopy:
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Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples.
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Data Acquisition: Scan from 4000 to 400 cm⁻¹.
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Key Signal Analysis: Look for characteristic vibrational bands: C=O stretch (amide) around 1650-1680 cm⁻¹, N-H stretch (amide) around 3200-3400 cm⁻¹, C=N and C=C stretches (aromatic/oxazole) around 1500-1600 cm⁻¹, and C-O-C stretch (oxazole) around 1050-1250 cm⁻¹.[10]
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Mass Spectrometry (MS):
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Ionization: Use Electrospray Ionization (ESI) for this polar molecule.
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Analysis: Acquire a high-resolution mass spectrum (HRMS) to confirm the exact mass of the molecular ion ([M+H]⁺), which should match the calculated value for C₁₂H₁₃N₂O₂⁺.
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4.2 Kinetic Aqueous Solubility Determination
Aqueous solubility is a critical determinant of oral absorption. A high-throughput kinetic solubility assay provides a rapid and resource-efficient assessment.[11]
Causality: This method is termed "kinetic" because it measures the solubility of a compound precipitating out of a supersaturated solution created by adding a DMSO stock to an aqueous buffer.[12] It mimics the conditions a compound might experience upon injection or rapid dissolution but may not represent true thermodynamic equilibrium. It is, however, an invaluable tool for ranking compounds in early discovery.[13]
4.3 Lipophilicity (LogP) Determination by RP-HPLC
The shake-flask method for LogP is resource-intensive. A reverse-phase high-performance liquid chromatography (RP-HPLC) method offers a rapid and reliable alternative by correlating retention time with known LogP values.[14][15]
Protocol:
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System Setup: Use a C18 column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a suitable buffer.
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Calibration: Prepare a solution containing a series of standard compounds with well-documented LogP values (e.g., uracil, toluene, naphthalene).
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Standard Injection: Inject the calibration mixture and record the retention time (t_R) for each standard.
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Sample Injection: Dissolve the test compound in the mobile phase and inject it under the identical conditions, recording its retention time.
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Calculation: Create a calibration curve by plotting the known LogP values of the standards against their log(k), where k = (t_R - t₀) / t₀ (t₀ is the column dead time). Determine the LogP of the test compound by interpolating its log(k) value onto this curve.
Self-Validation: The strength of this method lies in its internal calibration. The linear relationship between retention and lipophilicity on a C18 stationary phase is a well-established principle.[16] The high correlation coefficient (R² > 0.98) of the calibration curve validates the results for each experimental run.
Conclusion
N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide is a compound of significant interest due to its promising structural motifs. While empirical data remains to be published, this guide has established a strong predictive foundation for its key physicochemical properties, including solubility, lipophilicity, and ionization. More importantly, it has provided a detailed and authoritative set of experimental methodologies that are both robust and field-validated. By following these protocols, researchers can confidently generate the high-quality data necessary to elucidate the compound's behavior and accurately assess its potential in drug discovery and development pipelines. The synthesis and characterization framework presented herein serves as a complete roadmap for advancing this and other novel oxazole derivatives from theoretical concept to empirical reality.
References
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